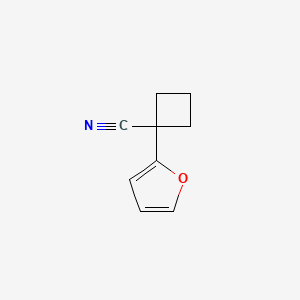
1-(2-Furyl)cyclobutanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Furyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C9H9NO It is characterized by a cyclobutane ring attached to a nitrile group and a furan ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-furylmagnesium bromide with cyclobutanone, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反应分析
Types of Reactions: 1-(2-Furyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and related compounds.
Substitution: Substituted nitriles and related derivatives.
科学研究应用
1-(2-Furyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Furyl)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in various biochemical reactions, while the nitrile group can form hydrogen bonds or undergo hydrolysis.
相似化合物的比较
1-(2-Furyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
Cyclobutanecarbonitrile: Lacks the furan ring, making it less reactive in certain chemical reactions.
1-(2-Furyl)ethanone: Contains a ketone group instead of a nitrile group, leading to different reactivity and applications.
1-(2-Furyl)propanone: Similar structure but with a longer carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of a cyclobutane ring, a nitrile group, and a furan ring, which provides a versatile platform for various chemical transformations and applications.
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
1-(furan-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H9NO/c10-7-9(4-2-5-9)8-3-1-6-11-8/h1,3,6H,2,4-5H2 |
InChI 键 |
HLTBBIDBEGYPHW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C#N)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)
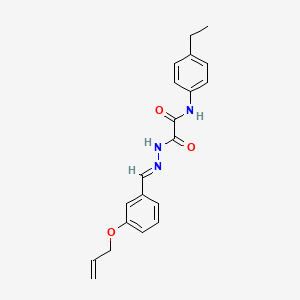
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)

![Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B12006151.png)
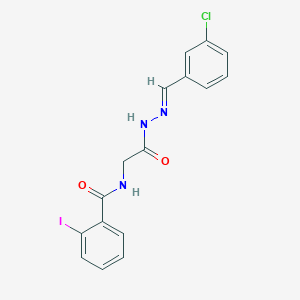
![1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-](/img/structure/B12006167.png)
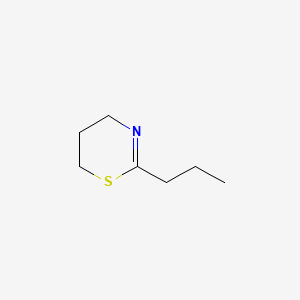
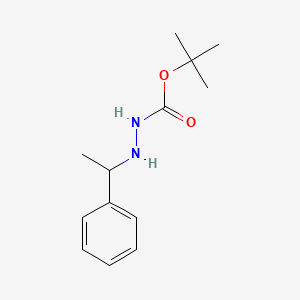


![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006207.png)
![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)
